molecular formula C14H10N2O4 B14899936 1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid

1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B14899936
M. Wt: 270.24 g/mol
InChI Key: KSWAIDQYYJKSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with methoxycarbonyl and carboxylic acid functional groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-3-carboxylic acid: Similar in structure but lacks the methoxycarbonyl group.

    2,3,4,9-Tetrahydro-1-methyl-1H-pyrido[3,4-b]indole-3-carboxylic acid: Contains a tetrahydroindole core instead of the fully aromatic pyridoindole core.

Uniqueness

1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to the presence of both methoxycarbonyl and carboxylic acid functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-methoxycarbonyl-9H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C14H10N2O4/c1-20-14(19)12-11-8(6-10(16-12)13(17)18)7-4-2-3-5-9(7)15-11/h2-6,15H,1H3,(H,17,18)

InChI Key

KSWAIDQYYJKSOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.